
Ethane-1,1,1-d3
Overview
Description
Ethane-1,1,1-d3 (C₂H₃D₃) is a deuterated derivative of ethane where three hydrogen atoms on the same carbon are replaced by deuterium (²H). This isotopic substitution significantly alters its physical and chemical properties compared to non-deuterated ethane. This compound is often used in isotopic labeling studies and investigations of reaction mechanisms, particularly in radiolysis and photolysis, due to the kinetic isotope effect (KIE) .
Preparation Methods
Ethane-1,1,1-d3 can be synthesized through the dehalogenation of 1,1,1-trichloroethane using zinc dust in deuterium oxide-dioxane solutions . Another method involves the dehalogenation of ethyl iodide or 1,1-dibromoethane with zinc dust in deuterium oxide . These methods yield high isotopic purity of over 90%.
Chemical Reactions Analysis
Ethane-1,1,1-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated ethanol or acetic acid.
Reduction: Reduction reactions can produce deuterated methane.
Substitution: Halogenation reactions can replace deuterium atoms with halogens. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry
Ethane-1,1,1-d3 is widely employed as a tracer in chemical reaction mechanisms and kinetic studies. Its isotopic labeling allows for detailed tracking of reaction pathways and intermediates.
- Kinetic Studies : The presence of deuterium leads to a kinetic isotope effect (KIE), where reactions involving C-D bonds occur at different rates compared to C-H bonds. This property is exploited in studies examining reaction dynamics and mechanisms.
Application | Description |
---|---|
Tracer Studies | Used to track reaction pathways |
Kinetic Studies | Analyzing the rate differences due to isotopic substitution |
Biology
In biological research, this compound assists in studying metabolic pathways involving ethane. It helps elucidate the fate of ethane in biological systems and its role in various metabolic processes.
- Metabolic Pathways : Researchers utilize this compound to understand how ethane is metabolized and its potential effects on cellular functions.
Medicine
The pharmaceutical industry utilizes this compound for developing deuterated drugs. Deuteration can enhance metabolic stability and reduce toxicity.
- Drug Development : Deuterated compounds often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts. This compound serves as a model compound in these studies.
Industry
In industrial applications, this compound is used in producing deuterated solvents and reagents essential for various chemical syntheses.
Industry Application | Description |
---|---|
Solvent Production | Used as a solvent in NMR spectroscopy |
Reagent Development | Provides specific isotopic labeling for reactions |
Case Study 1: Kinetic Isotope Effects
A study published in Environmental Science & Technology explored the kinetic isotope effects of this compound during the radiolysis process of chlorinated compounds. The research demonstrated that reactions involving C-D bond cleavage proceeded more slowly than those with C-H bonds. This finding provided insights into the mechanisms underlying the degradation of chlorinated solvents in environmental contexts .
Case Study 2: Drug Metabolism
In another study focusing on drug metabolism published by ResearchGate, researchers investigated how deuterated analogs of common pharmaceuticals could lead to better metabolic profiles. This compound was used as a reference compound to compare the metabolic stability of various drug candidates .
Mechanism of Action
The mechanism of action of ethane-1,1,1-d3 involves its interaction with molecular targets through isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies and bond strengths, leading to altered reaction pathways and kinetics . This makes it a valuable tool in studying reaction mechanisms and isotope effects.
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₂H₃D₃
- Molecular Weight: 33.08 g/mol (vs. 30.07 g/mol for C₂H₆)
- Structural Feature: Three deuterium atoms on one carbon, creating a distinct vibrational and electronic environment .
Comparison with Non-Deuterated Ethane
Ethane (C₂H₆) serves as the baseline for understanding isotopic and substituent effects.
Research Findings
- Radiolysis of this compound generates molecular hydrogen (H₂, D₂, HD) via decomposition of excited states and ion-molecule reactions. Scavengers like ethylene (C₂H₄) suppress H₂ formation, highlighting isotopic selectivity .
- Deuterium substitution reduces reaction rates in bond cleavage due to higher bond dissociation energy (C-D vs. C-H) .
Comparison with Other Deuterated Ethanes
Deuterated ethanes vary in deuterium placement, affecting symmetry and reactivity.
Comparison with Substituted Ethane Derivatives
Substituents like halogens or amines drastically alter reactivity and applications.
Halogenated Derivatives
Amine Derivatives
Functional Group Impact
- Ethane-1,2-diamine’s dual -NH₂ groups enable coordination in materials science (e.g., ZnO growth ) and medicinal chemistry (e.g., antimycobacterial activity ).
- Propane-1,3-diamine’s longer chain enhances cytotoxicity but reduces target specificity compared to ethane-1,2-diamine .
Biological Activity
Ethane-1,1,1-d3, also known as 1,1,1-trideuteroethane, is a deuterated derivative of ethane that has garnered interest in various fields of research, particularly in biological and environmental studies. This article discusses its biological activity, synthesis, and implications based on a review of diverse research findings.
This compound is characterized by the substitution of three hydrogen atoms in ethane (C2H6) with deuterium (D), resulting in the molecular formula C2D6. The presence of deuterium alters the physical and chemical properties of the compound compared to its non-deuterated counterpart.
Synthesis and Characterization
This compound can be synthesized through various methods, including:
- Hydrogenation of Deuterated Ethylene : Ethylene can be hydrogenated in the presence of deuterium gas.
- Reduction Reactions : Using deuterated reducing agents to convert suitable precursors into this compound.
The compound's structure and purity are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Enzyme Inhibition Studies
Research has indicated that deuterated compounds can exhibit different biological activities compared to their non-deuterated forms. For instance:
- Inhibition of Shikimate Dehydrogenase : this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. In vitro studies show that deuterated compounds can affect enzyme kinetics due to differences in bond strength and vibrational frequencies associated with deuterium substitution .
Case Studies
A notable case study involved the use of this compound in metabolic tracing experiments. The compound was utilized to trace metabolic pathways in bacterial systems. The incorporation of deuterium allowed researchers to track the fate of carbon atoms during metabolic processes more accurately than with non-deuterated forms .
Environmental Impact
This compound has been used in environmental studies to understand the degradation pathways of chlorinated hydrocarbons. It was found that when this compound was reacted with zero-valent metals (like zinc), it produced various byproducts including ethylene and 1,1-dichloroethane. These reactions were monitored using gas chromatography-mass spectrometry (GC-MS), allowing for a detailed understanding of reaction mechanisms .
Data Tables
The following table summarizes key findings related to the biological activity and applications of this compound:
Study | Biological Activity | Methodology | Findings |
---|---|---|---|
Study 1 | Enzyme Inhibition | In vitro assays | Mixed-type inhibition observed on shikimate dehydrogenase |
Study 2 | Metabolic Tracing | Bacterial cultures | Enhanced tracking of carbon metabolism using deuterated tracer |
Study 3 | Environmental Reaction | GC-MS analysis | Reaction with zinc produced ethylene and 1,1-DCA |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethane-1,1,1-d3, and how can isotopic purity be optimized?
this compound is typically synthesized via hydrogen-deuterium exchange using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Isotopic purity (>98%) is achieved through repeated distillation or chromatography, with verification via mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation . For example, the CRC Handbook lists its molecular formula (C₂H₃D₃) and highlights the importance of monitoring isotopic ratios during synthesis .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- Mass Spectrometry (MS): Identifies isotopic patterns and confirms molecular weight (e.g., NIST data for electron ionization spectra) .
- Infrared (IR) Spectroscopy: Detects C-D stretching vibrations (~2200 cm⁻¹), distinct from C-H modes .
- Gas Chromatography (GC): Separates deuterated isomers, coupled with MS for quantification .
Q. How does isotopic substitution (H→D) in this compound influence its physicochemical properties?
Deuterium substitution increases molecular mass and alters bond vibrational frequencies, affecting boiling/melting points and reaction kinetics. Thermochemical data from NIST (e.g., condensed phase enthalpy) highlight these differences, which are critical for designing experiments involving isotopic effects .
Q. What are the primary applications of this compound in mechanistic studies?
It serves as a tracer in kinetic isotope effect (KIE) studies, particularly in C-H activation reactions. For example, deuterated ethane can elucidate hydrogen transfer mechanisms in catalytic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data involving this compound?
Discrepancies may arise from incomplete deuteration or side reactions. Mitigation strategies include:
- Cross-Validation: Compare results across multiple techniques (e.g., GC-MS, NMR).
- Error Analysis: Quantify uncertainties in isotopic purity and reaction conditions using frameworks outlined in analytical guidelines .
- Computational Modeling: Validate experimental kinetics with density functional theory (DFT) calculations .
Q. What experimental designs are optimal for studying kinetic isotope effects (KIE) in this compound reactions?
- Competitive Experiments: React deuterated and protiated ethane simultaneously under identical conditions, using MS to track isotopic ratios .
- Temperature-Dependent Studies: Measure rate constants at varying temperatures to distinguish primary/secondary KIEs .
- In Situ Spectroscopy: Monitor intermediates via time-resolved IR or Raman spectroscopy .
Q. How do trace impurities in this compound affect catalytic studies, and how can they be minimized?
Non-deuterated contaminants (e.g., C₂H₆) can skew KIE measurements. Purification steps include:
- Cryogenic Trapping: Isolate deuterated species based on boiling point differences.
- Isotopic Enrichment: Use preparative GC or selective adsorption techniques .
Q. What computational approaches validate experimental thermochemical data for this compound?
- DFT Calculations: Compare computed vibrational frequencies (e.g., C-D stretches) with experimental IR spectra .
- Thermodynamic Databases: Cross-reference NIST thermochemistry tables (e.g., enthalpy of formation) to assess model accuracy .
Q. Methodological Considerations
Q. How should large datasets from isotopic studies be analyzed and presented?
- Data Segmentation: Include raw data (e.g., MS spectra) in appendices, with processed results (e.g., isotopic ratios) in the main text .
- Uncertainty Propagation: Report standard deviations for repeated measurements, as emphasized in analytical protocols .
Q. What strategies address challenges in detecting low-concentration deuterated intermediates?
Properties
IUPAC Name |
1,1,1-trideuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174200 | |
Record name | Ethane-1,1,1-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2031-95-0 | |
Record name | Ethane-1,1,1-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2031-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane-1,1,1-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane-1,1,1-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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